1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl- 1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl-
Brand Name: Vulcanchem
CAS No.: 646534-32-9
VCID: VC16872453
InChI: InChI=1S/C21H14ClN3O2/c22-16-11-12-18(25(26)27)17(13-16)21-23-19(14-7-3-1-4-8-14)20(24-21)15-9-5-2-6-10-15/h1-13H,(H,23,24)
SMILES:
Molecular Formula: C21H14ClN3O2
Molecular Weight: 375.8 g/mol

1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl-

CAS No.: 646534-32-9

Cat. No.: VC16872453

Molecular Formula: C21H14ClN3O2

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl- - 646534-32-9

Specification

CAS No. 646534-32-9
Molecular Formula C21H14ClN3O2
Molecular Weight 375.8 g/mol
IUPAC Name 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl-1H-imidazole
Standard InChI InChI=1S/C21H14ClN3O2/c22-16-11-12-18(25(26)27)17(13-16)21-23-19(14-7-3-1-4-8-14)20(24-21)15-9-5-2-6-10-15/h1-13H,(H,23,24)
Standard InChI Key IWLIMRCCEKQJII-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, serves as the foundational scaffold. Substituents at positions 2, 4, and 5 introduce steric and electronic complexity:

  • Position 2: A 5-chloro-2-nitrophenyl group, which combines electron-withdrawing nitro (-NO2_2) and chloro (-Cl) substituents. The nitro group at the ortho position and chlorine at the para position create a polarized aromatic system .

  • Positions 4 and 5: Two unsubstituted phenyl rings, contributing to the molecule’s hydrophobicity and π-π stacking potential .

The SMILES notation (Clc1ccc(c(c1)c1nc(c([nH]1)c1ccccc1)c1ccccc1)N+[O-]) accurately captures this arrangement .

Electronic and Steric Effects

  • Nitro Group: The ortho-nitro substituent induces significant electron withdrawal, polarizing the adjacent C-Cl bond and enhancing electrophilic reactivity at the imidazole ring .

  • Chlorine Atom: As a para-substituent, it exerts moderate electron-withdrawing effects via inductive mechanisms, further stabilizing the aromatic system.

  • Phenyl Rings: The 4,5-diphenyl configuration increases molecular rigidity, as evidenced by the compound’s high calculated density (1.27 g/cm³) .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC21H14ClN3O2C_{21}H_{14}ClN_3O_2
Molecular Weight375.80776 g/mol
Density1.27 g/cm³
Boiling Point576.9°C (estimated)
LogP (Octanol-Water)5.84 (predicted)

Synthesis and Manufacturing

Synthetic Pathways

While no explicit protocol for 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl-1H-imidazole is documented, analogous imidazole derivatives suggest a multi-step approach:

  • Formation of the Imidazole Core: Condensation of 1,2-diketones with aldehydes and ammonium acetate under acidic conditions .

  • Substituent Introduction:

    • Phenyl Groups: Introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

    • 5-Chloro-2-Nitrophenyl Group: Achieved through nucleophilic aromatic substitution using chloronitrobenzene derivatives .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the correct positions requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Purification: The compound’s low solubility in common solvents (e.g., water, ethanol) necessitates chromatographic techniques .

Physicochemical Properties

Thermal Stability

The compound’s high boiling point (576.9°C) and melting point (>300°C inferred from analogs) reflect strong intermolecular forces, including:

  • Van der Waals Interactions: Between phenyl groups.

  • Dipole-Dipole Interactions: From the nitro and chloro substituents .

Solubility and Reactivity

  • Solubility: Poor aqueous solubility (LogP = 5.84) limits bioavailability but enhances compatibility with hydrophobic matrices .

  • Reactivity: The nitro group facilitates reduction to amines under catalytic hydrogenation, a potential pathway for derivative synthesis .

Biological Activity and Applications

Table 2: Comparative Cytotoxicity of Imidazole Derivatives

CompoundMDA-MB-231 (Breast)PPC-1 (Prostate)U-87 (Glioblastoma)
4 (Chlorophenyl)50% viability45% viability30% viability
14 (Fluorophenyl)55% viability20% viability15% viability
22 (Ethoxyphenyl)60% viability25% viability10% viability
Data adapted from PMC study on analogous compounds .

Material Science Applications

  • Coordination Chemistry: The imidazole nitrogen can bind metal ions, enabling use in catalysts or sensors.

  • Polymer Additives: Enhances thermal stability in epoxy resins .

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